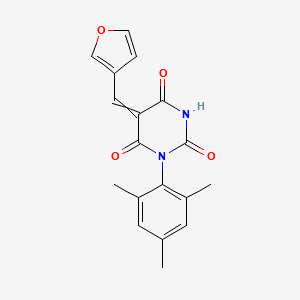
5-(3-furylmethylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-furylmethylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Chemical Transformations
Chemoenzymatic Synthesis of Polyketides
The complex structure of polyketides, which share pyrone moieties similar to the furylmethylene pyrimidinetrione scaffold, has prompted research into their chemoenzymatic synthesis. These efforts aim at producing potent anti-Helicobacter and antiproliferative agents, highlighting the synthetic challenges and strategies in assembling such intricate molecules (Werneburg & Hertweck, 2008).
Synthetic Utility of Furylmethylene Tetrahydrocarbazolones
The synthesis of heteroannulated compounds, including pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles, demonstrates the versatility of furylmethylene derivatives in constructing complex heterocyclic architectures. This research underscores the role of such compounds in developing new synthetic methods and potentially bioactive molecules (Sridharan & Prasad, 2011).
Biological Activities and Applications
Antimicrobial and Anticancer Potentials
Pyrimidine derivatives have been investigated for their antimicrobial and anticancer activities. Studies have shown that certain pyrimidinetrione derivatives exhibit significant antimicrobial activity against various microbial strains and cytotoxic potential against different cancer cell lines. This research highlights the therapeutic potential of pyrimidinetrione derivatives in treating infectious diseases and cancer (Abd El-Sattar et al., 2021).
Catalytic Activities in Organic Transformations
The catalytic properties of pyrimidine-2,4,6-trione copper(II) complexes in the peroxidative oxidation of cyclohexane have been explored. This study not only demonstrates the synthetic utility of pyrimidinetrione derivatives but also their potential application in catalysis, offering insights into the development of new catalysts for organic transformations (Fırıncı, 2019).
Bioconjugation Tools
The development of 5-methylene pyrrolones as thiol-specific and tracelessly removable bioconjugation tools showcases the application of pyrimidinetrione derivatives in biochemical research. These compounds facilitate the temporary protection of thiols and the controlled release of conjugated cargo, indicating their utility in protein immobilization and the pull-down of active complexes (Zhang et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(furan-3-ylmethylidene)-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-6-11(2)15(12(3)7-10)20-17(22)14(16(21)19-18(20)23)8-13-4-5-24-9-13/h4-9H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZGSQRVSRVSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
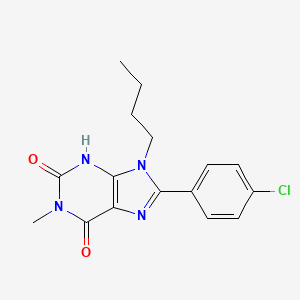
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
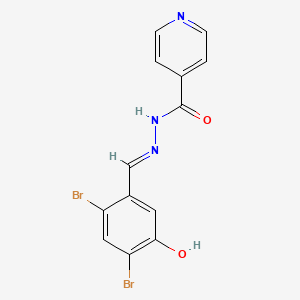

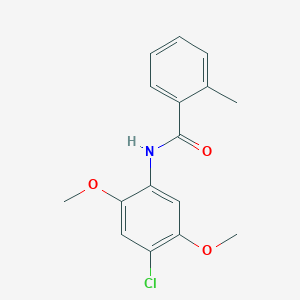

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)
![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)
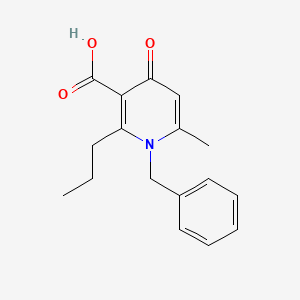
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
